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Compound of Interest

Compound Name: 1,3-Diiodotetrafluorobenzene

Cat. No.: B3037956 Get Quote

An In-Depth Technical Guide to 1,3-Diiodotetrafluorobenzene for Advanced Research

Applications

Introduction
1,3-Diiodotetrafluorobenzene is a halogenated aromatic compound of significant interest in

the fields of supramolecular chemistry, materials science, and synthetic organic chemistry. Its

unique electronic and structural properties, characterized by two electrophilic iodine atoms and

an electron-deficient tetrafluorinated phenyl ring, make it a powerful building block for

constructing complex molecular architectures through halogen bonding. This guide provides a

comprehensive overview of its physicochemical properties, safety protocols, and applications,

with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure
1,3-Diiodotetrafluorobenzene is a liquid at room temperature with a high density.[1][2] Its key

properties are summarized below, providing essential data for experimental design and safety

considerations. The molecular formula is C₆F₄I₂ and it has a molecular weight of approximately

401.87 g/mol .[2][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3037956?utm_src=pdf-interest
https://www.benchchem.com/product/b3037956?utm_src=pdf-body
https://www.benchchem.com/product/b3037956?utm_src=pdf-body
https://www.benchchem.com/product/b3037956?utm_src=pdf-body
https://wap.guidechem.com/dictionary/en/67815-57-0.html
https://www.capotchem.com/doc/spec_67815-57-0.do
https://www.capotchem.com/doc/spec_67815-57-0.do
https://www.biosynth.com/p/SCA81557/67815-57-0-13-diiodotetrafluorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Diiodotetrafluorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₆F₄I₂ [1][3][4]

Molecular Weight 401.87 g/mol [2][3][4]

CAS Number 67815-57-0 [1][3][5]

IUPAC Name
1,2,3,5-tetrafluoro-4,6-

diiodobenzene
[4]

Appearance Liquid [2]

Density 2.671 g/cm³ [1]

Boiling Point 256.5°C at 760 mmHg [1]

Flash Point 103.6°C [1]

Refractive Index 1.608 [1]

Purity Typically ≥98% [2]

Core Applications in Research and Drug
Development
The primary utility of 1,3-diiodotetrafluorobenzene stems from its capacity to act as a potent

halogen bond donor. This non-covalent interaction, where the iodine atom acts as an

electrophilic site (a "σ-hole"), is increasingly exploited in crystal engineering and the design of

novel materials.

Supramolecular Chemistry and Crystal Engineering
Halogen bonding is a highly directional and specific interaction, making it an invaluable tool for

the rational design of co-crystals.[6] 1,3-Diiodotetrafluorobenzene, along with its isomers like

1,4-diiodotetrafluorobenzene, is used to assemble complex supramolecular structures.[7] For

instance, it can form predictable, halogen-bonded complexes with molecules containing

nucleophilic atoms like nitrogen (e.g., pyridines), leading to the formation of ordered solid-state

materials.[6][7] The study of these interactions provides fundamental insights into molecular

recognition and self-assembly.
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Role in Fluorinated Compound Synthesis
Fluorinated organic molecules are critical in modern drug discovery. The incorporation of

fluorine can significantly alter a molecule's properties, including lipophilicity, metabolic stability,

and binding affinity.[8][9] While not a direct therapeutic itself, 1,3-diiodotetrafluorobenzene
serves as a valuable precursor and building block for more complex fluorinated scaffolds. Its

structural relative, 1,3-difluorobenzene, is a known intermediate in the synthesis of

pharmaceuticals like the antifungal agent Fluconazole.[10] The principles governing the

reactivity and utility of such fluorinated rings are directly applicable to derivatives like 1,3-
diiodotetrafluorobenzene.

Safety, Handling, and Storage
As a halogenated organic compound, 1,3-diiodotetrafluorobenzene requires careful handling

to minimize exposure and risk.

Hazard Identification:

Skin Irritation: Causes skin irritation (H315).[4][11]

Eye Irritation: Causes serious eye irritation (H319).[4][11]

Respiratory Irritation: May cause respiratory irritation (H335).[4][11]

Recommended Handling Procedures:

Ventilation: Use only outdoors or in a well-ventilated area. Emergency eye wash fountains

and safety showers should be readily accessible.[12]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection. For respiratory protection, a dust mask (type N95 or equivalent) may be

necessary.[12][13]

Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this

product. Contaminated clothing should be removed and washed before reuse.[12][13]

Storage:
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Store in a dry, cool, and well-ventilated place.[12][14]

Keep the container tightly closed and store locked up.[12][13]

Recommended storage temperature is between 2–8 °C. The compound may be light-

sensitive.[12]

Experimental Protocol: Synthesis of a Halogen-
Bonded Co-crystal
This protocol provides a representative workflow for utilizing 1,3-diiodotetrafluorobenzene as

a halogen bond donor to form a co-crystal with a generic pyridine-based tecton (acceptor).

Objective: To synthesize and characterize a co-crystal of 1,3-diiodotetrafluorobenzene and a

suitable halogen bond acceptor.

Materials:

1,3-Diiodotetrafluorobenzene (Donor)

3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole (Acceptor) or similar nitrogen-containing tecton[7]

Chloroform (or other suitable solvent)

Glass vials

Methodology:

Preparation of Solutions:

Accurately weigh equimolar amounts of 1,3-diiodotetrafluorobenzene and the chosen

halogen bond acceptor.

Dissolve each component in a minimal amount of chloroform in separate vials. The choice

of solvent is critical; it must dissolve both components without strongly competing for the

halogen bonding sites.

Co-crystallization:
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Combine the two solutions into a single, clean glass vial.

Filter the resulting solution through a PTFE filter to remove any particulate matter.[7]

Allow the solvent to evaporate slowly at room temperature over several days. Slow

evaporation is crucial as it allows for the formation of high-quality, single crystals suitable

for analysis.

Crystal Isolation and Characterization:

Once crystals have formed, carefully isolate them from the remaining solvent.

Wash the crystals with a small amount of cold solvent to remove any surface impurities.

Dry the crystals under a gentle stream of inert gas or in a desiccator.

Validation: Characterize the resulting solids using Single Crystal X-ray Diffraction to

confirm the formation of the co-crystal and analyze the halogen bonding geometry. Further

analysis can be performed using FT-IR spectroscopy and determining the melting point.[7]

Workflow for Co-crystal Synthesis
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Caption: Experimental workflow for the synthesis of a halogen-bonded co-crystal.
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Caption: Diagram of a halogen bond between the iodine atom and a nitrogen atom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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